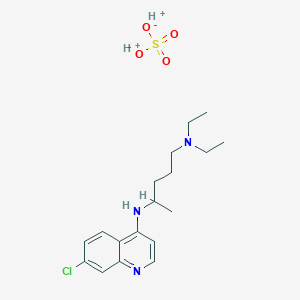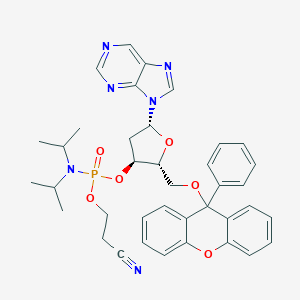
异丙肾上腺素盐酸盐
描述
异丙肾上腺素盐酸盐是一种相对选择性的β2肾上腺素受体激动剂。它是一种儿茶酚类药物,是一种快速起效的支气管扩张剂,用于治疗肺气肿、支气管炎和哮喘 。该化合物以其在吸入后15分钟内即可产生最大支气管扩张的能力而闻名 .
科学研究应用
异丙肾上腺素盐酸盐有几个科学研究应用:
化学: 用作研究β2肾上腺素受体激动剂的模型化合物。
生物学: 用于研究支气管平滑肌松弛和纤毛活动刺激。
医学: 研究其在治疗哮喘和慢性支气管炎等呼吸系统疾病方面的潜力。
作用机制
异丙肾上腺素盐酸盐通过与支气管细胞膜上的β2肾上腺素受体结合而发挥作用。这种结合增加了腺苷酸环化酶的活性,从而增加了环磷酸腺苷 (cAMP) 的形成。cAMP 水平升高会导致支气管平滑肌松弛、纤毛活动刺激,以及毛细血管完整性的潜在改善 .
类似化合物:
肾上腺素 (肾上腺素): 第一个用于缓解支气管痉挛的β2肾上腺素受体激动剂。
异丙肾上腺素 (异丙肾上腺素): 第二代β2激动剂。
奥昔肾上腺素 (间羟异丙肾上腺素): 第三代β2激动剂,心血管副作用略少。
沙丁胺醇 (沙丁胺醇): 广泛使用的β2激动剂,作用时间更长.
异丙肾上腺素盐酸盐的独特性: 异丙肾上腺素盐酸盐以其快速起效而独树一帜,可在几分钟内迅速缓解支气管痉挛。 它已被更新的β2激动剂(如沙丁胺醇)取代,后者副作用更少,作用时间更长 .
生化分析
Biochemical Properties
Isoetharine Hydrochloride interacts with beta-2 adrenergic receptors . While it demonstrates more selectivity towards beta-2 adrenergic receptors, it still binds to beta-1 adrenergic receptors and thus may be associated with beta-1-mediated adverse events .
Cellular Effects
Isoetharine Hydrochloride exerts its effects on various types of cells, particularly those in the bronchial smooth muscle. It stimulates the relaxation of bronchial smooth muscle, potentially improving capillary integrity .
Molecular Mechanism
The mechanism of action of Isoetharine Hydrochloride involves an increased activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .
Temporal Effects in Laboratory Settings
Isoetharine Hydrochloride produces maximal bronchodilation within 15 minutes of inhalation . It is rapidly metabolized once inhaled .
准备方法
合成路线和反应条件: 异丙肾上腺素盐酸盐可以通过多步合成过程制备,该过程涉及在碱存在下,1,2-苯二酚与1-氯-2-丙醇反应形成中间体化合物。然后将该中间体与异丙胺反应生成异丙肾上腺素,随后用盐酸处理将其转化为盐酸盐 .
工业生产方法: 在工业环境中,异丙肾上腺素盐酸盐的生产涉及类似的合成路线,但规模更大。该过程包括严格的纯化步骤,以确保最终产品符合药物标准。该化合物通常储存在密闭容器中以防止降解 .
化学反应分析
反应类型: 异丙肾上腺素盐酸盐会发生各种化学反应,包括:
氧化: 异丙肾上腺素中的儿茶酚部分在某些条件下可以被氧化为醌。
还原: 该化合物可以被还原为相应的二羟基衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要形成的产物:
氧化: 醌
还原: 二羟基衍生物
相似化合物的比较
Epinephrine (Adrenalin): The first beta-2 adrenergic agonist used for bronchospasm relief.
Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.
Orciprenaline (Metaproterenol): A third-generation beta-2 agonist with slightly fewer cardiac side effects.
Salbutamol (Albuterol): A widely used beta-2 agonist with a longer duration of action.
Uniqueness of Isoetharine Hydrochloride: Isoetharine hydrochloride is unique due to its rapid onset of action, providing quick relief from bronchospasm within minutes. it has been largely replaced by newer beta-2 agonists like salbutamol, which have fewer side effects and longer durations of action .
属性
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFDLGGSOCHQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018907 | |
| Record name | Isoetharine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-96-4, 2576-92-3 | |
| Record name | Isoetharine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoetharine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoetharine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isoetharine hydrochloride interact with its target and what are the downstream effects?
A: Isoetharine hydrochloride is a beta-adrenergic agonist, meaning it primarily targets beta-adrenergic receptors []. While it displays some selectivity for the beta-2 subtype, it is not as selective as newer beta-2 agonists []. Upon binding to these receptors, primarily located in the bronchial smooth muscle, isoetharine hydrochloride initiates a signaling cascade that leads to bronchodilation, effectively relaxing and opening the airways []. This makes it useful in treating bronchospasm associated with conditions like asthma.
Q2: Are there any known excipients that can impact the stability of isoetharine hydrochloride formulations?
A: Yes, the presence of certain excipients can influence the stability of isoetharine hydrochloride formulations. Specifically, sodium bisulfite, a commonly used antioxidant in pharmaceutical formulations, has been identified as a potential allergen in isoetharine hydrochloride solutions []. While not directly related to the drug's degradation, this highlights the importance of considering excipient compatibility and potential adverse reactions.
Q3: What analytical methods are commonly employed to determine the concentration and purity of isoetharine hydrochloride?
A: Several analytical techniques are utilized for analyzing isoetharine hydrochloride. A colorimetric method utilizing potassium ferricyanide in a phosphate buffer solution allows for simple and accurate quantification of isoetharine hydrochloride in inhalation solutions []. This method, measuring absorbance at 500 nm, demonstrates good agreement with results obtained using HPLC, the established method by USP-NF []. Additionally, reversed-phase liquid chromatography with amperometric detection provides a sensitive method to determine isoetharine levels in plasma samples, crucial for pharmacokinetic studies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)






![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)


![ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B47297.png)

